molecular formula C10H9ClN2 B12966968 (6-Chloroquinolin-4-yl)methanamine

(6-Chloroquinolin-4-yl)methanamine

Cat. No.: B12966968
M. Wt: 192.64 g/mol
InChI Key: HLNATPJLMPFIQV-UHFFFAOYSA-N
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Description

(6-Chloroquinolin-4-yl)methanamine is a chemical compound featuring a chloroquinoline core, a privileged scaffold in medicinal chemistry with significant historical and contemporary research value. This building block is of high interest in the design and synthesis of novel bioactive molecules, particularly in the development of potential therapeutic agents. Quinoline-based compounds, such as the well-known Chloroquine (CQ) and Hydroxychloroquine (HCQ), have been extensively investigated for their antiviral and antimalarial properties . These parent drugs are known to act as weak bases and can interfere with viral entry and replication by increasing endosomal pH, thereby inhibiting virus-endosome fusion . Furthermore, they are suggested to interact with critical proteins, such as the spike protein of SARS-CoV-2, and inhibit the biosynthesis of sialic acid . As a derivative, this compound serves as a versatile precursor for generating more complex analogues. Researchers utilize this compound in molecular hybridization techniques to create conjugates like bi-pharmacophores, aiming to overcome drug resistance in diseases like malaria and to enhance safety profiles . The primary amine functional group at the methanamine position is a key handle for further chemical modification, allowing conjugation with other pharmacophores via linkers such as amide or alkyl chains, which can be crucial for optimizing drug-likeness, pharmacokinetics, and efficacy . This product is intended for research applications only in laboratory settings. For Research Use Only. This reagent is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(6-chloroquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6,12H2

InChI Key

HLNATPJLMPFIQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)CN

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of 6-Chloroquinoline

One of the most common synthetic routes involves the nucleophilic aromatic substitution of 6-chloroquinoline with methanamine (methylamine). This method exploits the electrophilic character of the 4-position on the quinoline ring, which is activated by the adjacent nitrogen atom and the chloro substituent at the 6-position.

  • Reaction Conditions:
    • Solvent: Ethanol or methanol
    • Temperature: Elevated temperatures (typically reflux conditions)
    • Base: Mild bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction
  • Mechanism: The nucleophile (methanamine) attacks the 4-position carbon bearing the leaving group (chlorine), displacing it and forming the aminomethyl derivative.
  • Advantages: Straightforward, good yields, scalable for industrial production.
  • Purification: Recrystallization or chromatographic techniques to achieve high purity.

Mannich Reaction Approach

Another well-documented method is the Mannich reaction involving 6-chloroquinoline, formaldehyde, and an amine source (e.g., ammonium chloride or methylamine) under acidic conditions.

  • Reaction Conditions:
    • Acidic medium (e.g., hydrochloric acid)
    • Solvent: Often aqueous or alcoholic solvents
    • Temperature: Mild heating to reflux
  • Mechanism: The Mannich reaction forms a β-aminomethylated product by condensation of the quinoline ring with formaldehyde and the amine, introducing the aminomethyl group at the 4-position.
  • Advantages: Allows for the introduction of the aminomethyl group in a single step, useful for structural diversification.

Microwave-Assisted Amination

Recent research has demonstrated the use of microwave irradiation to facilitate the amination of 4-chloroquinolines with primary amines, including methanamine derivatives.

  • Reaction Conditions:
    • Microwave irradiation under neat or solvent conditions
    • Short reaction times (minutes)
  • Advantages: Enhanced reaction rates, improved yields, and reduced by-products.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Typical Yield (%) Purification Method
Nucleophilic Aromatic Substitution 6-Chloroquinoline + Methanamine Reflux in ethanol/methanol, base Simple, scalable, high purity 70-85 Recrystallization, chromatography
Mannich Reaction 6-Chloroquinoline + Formaldehyde + Amine Acidic medium, reflux One-step aminomethylation 60-75 Recrystallization
Microwave-Assisted Amination 4-Chloroquinoline + Primary amine Microwave irradiation, neat or solvent Fast, efficient, less waste 80-90 Chromatography

Detailed Research Findings

  • Industrial Scale Synthesis: The nucleophilic substitution method is favored industrially due to its robustness and scalability. Continuous flow reactors have been employed to optimize reaction parameters, improving yield and purity while reducing reaction times and solvent usage. Purification typically involves recrystallization from ethanol or chromatographic methods to remove unreacted starting materials and side products.

  • Mechanistic Insights: The electron-deficient nature of the quinoline ring, especially at the 4-position, facilitates nucleophilic attack. The chloro substituent at the 6-position influences the electronic distribution, enhancing reactivity at the 4-position. The Mannich reaction proceeds via iminium ion intermediates formed from formaldehyde and the amine, which then electrophilically attack the quinoline ring.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the substitution reaction of 4-chloroquinolines with amines, including methanamine, under solvent-free or minimal solvent conditions. This method reduces reaction times from hours to minutes and often improves yields and product purity.

Notes on Reaction Optimization and Purification

  • Solvent Choice: Alcoholic solvents such as ethanol and methanol are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.
  • Temperature Control: Elevated temperatures (reflux) are necessary to overcome activation energy barriers in SNAr reactions.
  • Base Use: Mild bases help deprotonate the amine, increasing nucleophilicity.
  • Purification: Recrystallization from ethanol or ethanol-methanol mixtures is common. Chromatographic purification (e.g., reversed-phase column chromatography) is used for higher purity requirements, especially in research settings.

Chemical Reactions Analysis

Types of Reactions

(6-Chloroquinolin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloroquinolin-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloroquinolin-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The chloro group and amine group play crucial roles in its binding affinity and specificity. The compound can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinoline Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity/Notes References
(6-Chloroquinolin-4-yl)methanamine Quinoline 6-Cl, 4-CH2NH2 ~194.7 (calculated) Potential antimalarial (inferred)
(6-Methoxyquinolin-4-yl)methanamine derivative Quinoline 6-OCH3, 4-CH2NH2 ~210.7 (calculated) Antimalarial precursor; methoxy group enhances electron density
MG3 (4-Amino-7-chloroquinoline derivative) Quinoline 7-Cl, 4-NH2 Not specified Antimalarial activity; amino group may reduce solubility
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine Oxazole 4-CH2NH2, 2-(4-ClPh) ~235.7 (calculated) Structural analog with heterocyclic variation
Key Findings:
  • Substituent Effects: 6-Chloro vs. 6-Methoxy: The electron-withdrawing chlorine in this compound may enhance binding to parasitic heme compared to the electron-donating methoxy group in (6-Methoxyquinolin-4-yl)methanamine derivatives . 4-Methanamine vs. 4-Amino: The -CH2NH2 group in the target compound likely improves solubility over the -NH2 group in MG3, which could enhance pharmacokinetics .
  • Positional Isomerism: Chlorine at position 6 (target compound) vs. 7 (MG3) alters steric and electronic interactions. Position 6 substitution is associated with improved antimalarial efficacy in some quinoline derivatives .

Heterocyclic Methanamine Derivatives

Compounds like (2-(4-Chlorophenyl)oxazol-4-yl)methanamine () and (1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine () demonstrate structural diversity. These compounds replace the quinoline core with oxazole or cyclopropane-containing systems, respectively. Such variations influence:

  • Target Specificity: Quinoline derivatives target heme detoxification pathways, while oxazole/cyclopropane analogs may interact with different enzymes or receptors .
  • Solubility: Methanamine groups generally enhance water solubility, but heterocyclic cores (e.g., oxazole) may reduce it compared to quinoline .

Research Implications and Limitations

  • Synthetic Challenges : highlights cost barriers in synthesizing methanamine derivatives, emphasizing the need for scalable methods.
  • Data Gaps : Molecular weights are calculated due to absent experimental data; pharmacological parameters (e.g., IC50, solubility) require further validation.

Notes

  • Molecular weights were calculated using standard atomic masses (C: 12.01, H: 1.008, N: 14.01, Cl: 35.45, O: 16.00).
  • Contradictions in substituent effects (e.g., electron-withdrawing vs. donating groups) highlight the need for targeted assays to confirm structure-activity relationships.

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